3,5-Dimethyl-1H-pyrazol-4-amine

Catalog No.
S749898
CAS No.
5272-86-6
M.F
C5H9N3
M. Wt
111.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethyl-1H-pyrazol-4-amine

CAS Number

5272-86-6

Product Name

3,5-Dimethyl-1H-pyrazol-4-amine

IUPAC Name

3,5-dimethyl-1H-pyrazol-4-amine

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

InChI

InChI=1S/C5H9N3/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3,(H,7,8)

InChI Key

LNVWRBNPXCUYJI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)N

Canonical SMILES

CC1=C(C(=NN1)C)N

Synthesis and Characterization:

,5-Dimethyl-1H-pyrazol-4-amine is a heterocyclic organic compound, meaning it contains atoms from different elements in its ring structure. This specific compound possesses a five-membered pyrazole ring with two methyl groups at positions 3 and 5, and an amine group at position 4.

Several methods have been reported for the synthesis of 3,5-dimethyl-1H-pyrazol-4-amine, with some common approaches involving the reaction of hydrazines with various starting materials like diketones, α-halo ketones, or β-dicarbonyl compounds. [, ] The characterization of the synthesized product typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis. [, ]

Potential Applications:

Research suggests that 3,5-dimethyl-1H-pyrazol-4-amine may hold promise for various applications in scientific research, although its development is still in the early stages. Here are some potential areas of exploration:

  • Pharmaceutical research: The pyrazole scaffold is prevalent in numerous bioactive molecules, exhibiting diverse pharmacological activities. Studies have investigated the potential of 3,5-dimethyl-1H-pyrazol-4-amine derivatives as anticonvulsant agents, showing promising results in animal models. [] Further research is needed to explore its potential as a drug candidate.
  • Material science: Pyrazole derivatives have been explored for their potential applications in various materials, including polymers, ionic liquids, and coordination complexes. The specific properties of 3,5-dimethyl-1H-pyrazol-4-amine and its derivatives in these contexts remain an ongoing area of research. []

3,5-Dimethyl-1H-pyrazol-4-amine is a heterocyclic organic compound characterized by a pyrazole ring substituted with two methyl groups at the 3 and 5 positions and an amine group at the 4 position. Its chemical formula is C5H9N3, and it is recognized for its potential in medicinal chemistry due to its diverse biological activities and ability to participate in various

  • Oxidation: It can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding oxides.
  • Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups on the pyrazole ring .

Research indicates that 3,5-Dimethyl-1H-pyrazol-4-amine exhibits a range of biological activities. It has been investigated for its potential as an enzyme inhibitor and receptor modulator. Specifically, it shows promise in:

  • Anticancer properties: Studies suggest it may inhibit cell proliferation.
  • Antimicrobial effects: The compound has demonstrated activity against various pathogens.
  • Anti-inflammatory properties: It may reduce inflammation through specific molecular interactions .

The synthesis of 3,5-Dimethyl-1H-pyrazol-4-amine typically involves:

  • Methylation of Pyrazole: Starting from pyrazole, methyl groups are introduced at the 3 and 5 positions.
  • Reaction with Ammonia: The resultant compound is then reacted with ammonia to form the final product.

One common method includes the condensation of 3,5-dimethyl-1H-pyrazole with appropriate amine derivatives under controlled conditions, often using bases like sodium hydride in solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures .

3,5-Dimethyl-1H-pyrazol-4-amine is utilized in various fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex heterocycles with potential therapeutic applications.
  • Agriculture: Development of agrochemicals due to its biological activity.
  • Pharmaceutical Research: Investigated for its potential use in drug formulations targeting specific diseases .

The compound's mechanism of action often involves binding to enzymes or receptors, inhibiting their activity or modulating signaling pathways. This interaction leads to various biological effects such as reduced inflammation and antimicrobial activity. Studies have shown that it can effectively bind to specific molecular targets, making it a subject of interest for further research into its pharmacological properties .

Several compounds exhibit structural similarities to 3,5-Dimethyl-1H-pyrazol-4-amine, including:

Compound NameStructural FeaturesUnique Properties
3-Methyl-1H-pyrazol-4-amineMethyl group at position 3Less steric hindrance; different reactivity
4-Amino-3,5-dimethylpyrazoleAmino group at position 4Enhanced solubility; different biological activity
3,5-Dinitro-1H-pyrazol-4-amineNitro groups at positions 3 and 5Increased reactivity; potential explosive nature
N,N-DimethylpyrazoleDimethyl substitution on nitrogenDifferent electronic properties; less polar

These compounds share the pyrazole core but differ in substituents that influence their chemical reactivity and biological activity. The unique configuration of 3,5-Dimethyl-1H-pyrazol-4-amine allows it to exhibit distinct properties that make it particularly valuable in medicinal chemistry .

XLogP3

0.3

Other CAS

5272-86-6

Wikipedia

Pyrazole, 4-amino-3,5-dimethyl-

Dates

Modify: 2023-08-15

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